molecular formula C21H25ClFN3O3S2 B2356520 N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215620-38-4

N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2356520
CAS No.: 1215620-38-4
M. Wt: 486.02
InChI Key: OKRGYGQKFHZMGC-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based small molecule featuring a 6-methylsulfonyl substituent on the benzo[d]thiazole ring and a 3-fluorobenzamide moiety. The diethylaminoethyl group is linked via an ethyl chain, and the hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The fluorine atom at the benzamide’s 3-position likely enhances metabolic stability and binding affinity through steric and electronic effects .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2.ClH/c1-4-24(5-2)11-12-25(20(26)15-7-6-8-16(22)13-15)21-23-18-10-9-17(30(3,27)28)14-19(18)29-21;/h6-10,13-14H,4-5,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRGYGQKFHZMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of cellular targets, contributing to its broad-spectrum biological activities.

Mode of Action

It’s known that similar compounds inhibit the cyclooxygenase (cox) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. Therefore, it’s plausible that this compound may also inhibit COX enzymes, thereby reducing the production of these inflammatory mediators.

Result of Action

It’s known that similar compounds have shown inhibitory activity against cox-1. Therefore, it’s plausible that this compound may also inhibit COX-1, leading to a reduction in the production of inflammatory mediators.

Biological Activity

N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound belonging to the benzamide class, characterized by its unique structural components, including a thiazole ring and a diethylaminoethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C21H25ClFN3O3S2
  • Molecular Weight : 486.02 g/mol
  • IUPAC Name : N-[2-(diethylamino)ethyl]-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Notably, it has been shown to interact with dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate biosynthesis pathway. By inhibiting DHPS, the compound exhibits significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures demonstrate potent activity against resistant bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Benzothiazole Derivative A12.5Staphylococcus aureus
Benzothiazole Derivative B25Escherichia coli
N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide15C. pneumoniae

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against multiple pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. The benzamide structure is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have demonstrated that compounds with similar configurations can disrupt cancer cell signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on a series of benzamide derivatives revealed that those containing thiazole rings exhibited significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the modulation of protein kinase activities, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its structure-activity relationship (SAR). Modifications to the diethylamino group and the fluorine substitution on the benzene ring have been shown to enhance biological efficacy.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased potency
Variation in Amino GroupAltered selectivity
Sulfonamide LinkageEnhanced antimicrobial activity

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H25ClFN3O3S2
  • Molecular Weight : 486.0 g/mol
  • IUPAC Name : N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
  • SMILES Representation : CCN(CC)CCN(C(=O)c1cccc(F)c1)c1nc2c(S(C)(=O)=O)cccc2s1.Cl

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger .

Neurological Applications

Some studies indicate that benzothiazole derivatives can possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as amyotrophic lateral sclerosis . The diethylamino group may enhance the compound's ability to cross the blood-brain barrier, further supporting its potential in neurological applications.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus; antifungal properties noted against A. niger.
Anticancer PropertiesSimilar compounds demonstrated tumor inhibition; potential for further investigation in cancer therapy.
Neuroprotective EffectsSuggested efficacy in neurological disorders; warrants additional research for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
Target Compound : N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide HCl - 6-Methylsulfonyl benzothiazole
- 3-Fluorobenzamide
- Diethylaminoethyl group (HCl salt)
Enhanced solubility, kinase inhibition potential
N-(2-(Dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide HCl - Dimethylaminoethyl group (vs. diethyl) Reduced lipophilicity; potential altered metabolism
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (e.g., 3a–3c) - Varied substituents (Cl, OMe) on benzamide Lower solubility; moderate anticancer activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide (e.g., Compound 3) - Trifluoromethyl group
- Methoxyphenyl acetamide
High metabolic stability; antifungal/antibacterial
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide - Chlorothiazole
- Difluorobenzamide
PFOR enzyme inhibition; antiparasitic activity

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability: The diethylaminoethyl group in the target compound improves water solubility compared to analogues with non-ionic substituents (e.g., trifluoromethyl or chloro groups in ). The hydrochloride salt further enhances dissolution, a critical advantage over neutral derivatives like those in . In contrast, trifluoromethyl-containing analogues (e.g., ) exhibit superior metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Binding Affinity and Selectivity: The methylsulfonyl group in the target compound may facilitate stronger interactions with kinase ATP-binding pockets compared to nitro or methoxy groups in VEGFR-2 inhibitors (e.g., ). This is attributed to sulfonyl’s dual hydrogen-bond acceptor capacity.

Synthetic Accessibility: Microwave-assisted synthesis (used for trifluoromethyl derivatives in ) could be adapted for the target compound to reduce reaction times and improve yields. The diethylaminoethyl group’s introduction likely involves nucleophilic substitution or amide coupling, similar to methods in .

Pharmacokinetic and Safety Profiles: The hydrochloride salt form mitigates irritation risks associated with free amine groups, a concern in non-salt analogues (e.g., ). Compared to chloro-substituted derivatives (e.g., ), fluorine’s smaller size reduces off-target toxicity while maintaining potency.

Research Findings and Data

  • VEGFR-2 Inhibition : Benzothiazole derivatives with sulfonyl groups (e.g., target compound) showed IC₅₀ values ≤ 1 µM in kinase assays, outperforming nitro-substituted analogues (IC₅₀ ~5–10 µM) .
  • Antimicrobial Activity: Trifluoromethylbenzothiazoles (e.g., ) exhibited MIC values of 2–8 µg/mL against S. aureus and E. coli, whereas the target compound’s diethylaminoethyl group may broaden Gram-negative coverage.
  • Metabolic Stability : Fluorinated benzothiazoles demonstrated >80% stability in human liver microsomes, compared to 50–60% for chloro/methoxy variants .

Preparation Methods

Preparation of 6-(Methylsulfonyl)benzo[d]thiazol-2-amine

The benzothiazole ring is synthesized via cyclization of a thioamide precursor. A typical procedure involves:

  • Reacting 4-methylsulfonyl-2-aminothiophenol with cyanogen bromide in ethanol under reflux (70–80°C) for 6 hours.
  • Isolating the product via vacuum filtration and recrystallization from ethanol, yielding 6-(methylsulfonyl)benzo[d]thiazol-2-amine (Yield: 75–80%).

Synthesis of 3-Fluorobenzoic Acid Derivatives

The 3-fluorobenzamide moiety is prepared by:

  • Nitration of benzoic acid followed by fluorination using hydrogen fluoride-pyridine complex.
  • Reduction of the nitro group to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere.

Stepwise Preparation Methods

Coupling of Benzothiazole and Benzamide Moieties

The core structure is assembled via amide bond formation:

  • Activation : 3-Fluorobenzoic acid is activated with thionyl chloride (SOCl$$_2$$) to form the acid chloride.
  • Coupling : Reacting the acid chloride with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in dimethylformamide (DMF) at 0–5°C, using triethylamine (TEA) as a base (Stoichiometry: 1:1.2).
  • Reaction Time : 12–16 hours under nitrogen atmosphere.
  • Workup : Precipitation with ice-cwater, followed by filtration and drying (Yield: 65–70%).

Introduction of the Diethylaminoethyl Side Chain

The diethylaminoethyl group is introduced via nucleophilic substitution:

  • Alkylation : Treating the intermediate with 2-chloro-N,N-diethylamine in acetonitrile, using potassium carbonate (K$$2$$CO$$3$$) as a base.
  • Conditions : Reflux at 80°C for 8 hours (Molar ratio: 1:1.5).
  • Purification : Column chromatography with silica gel and eluent (ethyl acetate:petroleum ether = 1:3).

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine:

  • Dissolving the free base in anhydrous dichloromethane.
  • Adding hydrochloric acid (HCl) gas dropwise at 0°C.
  • Filtering the precipitate and washing with cold diethyl ether (Yield: 85–90%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Coupling Reaction : DMF outperforms tetrahydrofuran (THF) due to better solubility of intermediates (Yield: 70% vs. 55%).
  • Alkylation : Acetonitrile at 80°C minimizes side reactions compared to DMF at 100°C (Purity: 98% vs. 92%).

Catalytic Enhancements

  • Coupling Agents : Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) improves yield to 78%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate:petroleum ether (1:3) achieves >95% purity.
  • Recrystallization : Ethanol-water mixture (4:1) yields crystalline product suitable for X-ray diffraction.

Spectroscopic Analysis

  • NMR : $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 4H, aromatic), 3.62 (q, 4H, NCH$$2$$), 1.32 (t, 6H, CH$$_3$$).
  • Mass Spectrometry : ESI-MS m/z 486.0 [M+H]$$^+$$.

Challenges and Troubleshooting

Common Issues

  • Incomplete Coupling : Prolonged reaction times (>20 hours) lead to decomposition. Optimal duration: 12–16 hours.
  • Salt Hydroscopicity : The hydrochloride salt absorbs moisture; storage under nitrogen is recommended.

Scale-Up Considerations

  • Solvent Recovery : DMF from coupling steps can be recycled via distillation, reducing costs by 30%.

Comparative Analysis of Synthetic Routes

Parameter Route A (Direct Alkylation) Route B (Reductive Amination)
Yield 65% 72%
Purity 95% 98%
Reaction Time 8 hours 12 hours
Cost Efficiency High Moderate

Route B, though longer, provides higher purity and is preferred for pharmaceutical applications.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including acylation and substitution steps. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for amide bond formation .
  • Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .
  • Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures ensures purity >95% . Methodological validation via TLC or HPLC is recommended to monitor intermediate formation .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine and methylsulfonyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for detecting [M+H]+ ions) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding interactions in crystalline form, as demonstrated for analogous benzothiazole derivatives .

Q. How can researchers assess the compound’s preliminary biological activity?

Standard assays include:

  • Enzyme inhibition studies : Dose-response curves (IC50 values) using fluorogenic substrates for target enzymes .
  • Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity in relevant cell lines .
  • Receptor binding assays : Radioligand displacement studies to quantify affinity (Ki) .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be resolved?

Contradictions may arise from assay variability (e.g., pH-dependent activity in antimicrobial studies) or off-target effects. Mitigation strategies:

  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent/DMSO concentration .

Q. What computational methods predict the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in biological environments .
  • ADME prediction tools : SwissADME or pkCSM estimate bioavailability and metabolic pathways .

Q. How do functional groups influence the compound’s pharmacokinetic profile?

  • Methylsulfonyl group : Enhances solubility via polarity but may reduce membrane permeability .
  • Diethylaminoethyl moiety : Impacts basicity (pKa ~8.5), influencing protonation state and tissue distribution .
  • Fluorine atom : Increases metabolic stability by resisting oxidative degradation . Experimental validation via HPLC-MS/MS in plasma or liver microsomes is recommended .

Q. What strategies improve regioselectivity during synthetic modifications?

  • Directed ortho-metalation : Utilize directing groups (e.g., methoxy) to control substitution patterns .
  • Protecting groups : Temporarily block reactive sites (e.g., amines) during multi-step syntheses .
  • Catalytic systems : Palladium catalysts for Suzuki couplings to introduce aryl groups selectively .

Methodological Considerations

Q. How should researchers address stability issues during storage?

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the amide bond .
  • Light sensitivity : Protect from UV exposure due to the benzothiazole core’s photolability .
  • pH monitoring : Use buffered solutions (pH 7.4) for in vitro assays to mimic physiological conditions .

Q. What approaches identify the compound’s molecular targets?

  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify synthetic lethal partners .
  • Thermal shift assays (TSA) : Detect target engagement by monitoring protein melting temperature shifts .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Modify substituents (e.g., replace fluorine with chlorine) and test activity .
  • Free-Wilson analysis : Quantify contributions of individual groups to biological activity .
  • Co-crystallization : Resolve ligand-target complexes to guide rational design (e.g., halogen bonding with fluorine) .

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